4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

Übersicht

Beschreibung

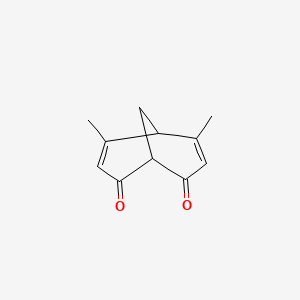

4,6-Dimethylbicyclo(331)nona-3,6-diene-2,8-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a bicyclic diketone, characterized by its unique structure that includes two fused cyclohexane rings with two ketone groups at positions 2 and 8

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione typically involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. The process can be summarized as follows:

Mannich Base Formation: A Mannich base is prepared from a secondary amine, formaldehyde, and a ketone.

Aldol Condensation: The Mannich base undergoes aldol condensation with ethyl acetoacetate, forming a complex mixture of products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione undergoes various chemical reactions, including:

Condensation Reactions: Reacts with hydrazines and hydroxylamine to form bicyclic condensation products.

Michael Addition: Hydrazine reacts with the compound by Michael-type addition.

Beckmann Rearrangement: The oximes of the compound undergo Beckmann rearrangement to form 2-azabicyclo(4.3.1)decadienediones.

Common Reagents and Conditions

Hydrazine: Used in condensation and Michael addition reactions.

Hydroxylamine: Reacts to form oximes, which can undergo further rearrangement.

Acid Catalysts: Used in aldol condensation and cyclization steps.

Major Products

Bicyclic Condensation Products: Formed from reactions with hydrazines and hydroxylamine.

2-Azabicyclo(4.3.1)decadienediones: Formed from Beckmann rearrangement of oximes.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione involves its reactivity with nucleophiles such as hydrazines and hydroxylamine. The compound’s diketone structure allows it to undergo condensation and addition reactions, forming stable bicyclic products. The molecular targets and pathways involved in these reactions are primarily dictated by the compound’s electrophilic carbonyl groups and the nucleophilic nature of the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,8-Dimethylbicyclo(3.3.1)nona-3,7-diene-2,6-dione: Similar structure but with different positions of the double bonds and ketone groups.

2,36,7-Dibenzobicyclo(3.3.1)nona-2,6-diene-4,8-dione: Contains benzene rings fused to the bicyclic structure.

Uniqueness

4,6-Dimethylbicyclo(33

Biologische Aktivität

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione (CAS Number: 31616-72-5) is a bicyclic compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2, with a molecular weight of approximately 176.2118 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems .

Anticancer Properties

Research indicates that compounds containing the bicyclo[3.3.1]nonane moiety exhibit significant anticancer activity. For instance, derivatives of bicyclo[3.3.1]nonane have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to multiple mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a murine model of breast cancer.

- Case Study 2 : Research in Journal of Antimicrobial Chemotherapy reported that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.

Eigenschaften

IUPAC Name |

4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQBNPGFILVZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185500 | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31616-72-5 | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?

A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.

Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?

A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.

Q3: How was the structure of the substituted barbaralane product confirmed?

A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.